3-Pyridinol, 5-ethyl-6-fluoro-
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Overview
Description
3-Pyridinol, 5-ethyl-6-fluoro- is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 5-ethyl-6-fluoro- typically involves the fluorination of a pyridine precursor. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using hydrofluoric acid or other fluorinating agents . Another approach involves the use of fluorinated building blocks in a multi-step synthesis, where the ethyl group is introduced via alkylation reactions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like hydrofluoric acid . The use of catalysts such as Raney nickel or palladium on carbon can improve yields and selectivity in these processes .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 5-ethyl-6-fluoro- can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ammonia, thiols, organometallic reagents
Major Products Formed
Oxidation: 3-Ethyl-2-fluoro-5-pyridone
Reduction: 3-Ethyl-5-hydroxypyridine
Substitution: 3-Ethyl-2-amino-5-hydroxypyridine, 3-Ethyl-2-thio-5-hydroxypyridine
Scientific Research Applications
3-Pyridinol, 5-ethyl-6-fluoro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridinol, 5-ethyl-6-fluoro- in biological systems is primarily influenced by the presence of the fluorine atom, which can enhance binding affinity to target proteins and enzymes. The hydroxyl group can form hydrogen bonds with active site residues, while the ethyl group can contribute to hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-hydroxypyridine
- 3-Ethyl-4-fluoropyridine
- 2-Fluoro-5-hydroxypyridine
Uniqueness
3-Pyridinol, 5-ethyl-6-fluoro- is unique due to the specific positioning of the ethyl, fluoro, and hydroxyl groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
5-ethyl-6-fluoropyridin-3-ol |
InChI |
InChI=1S/C7H8FNO/c1-2-5-3-6(10)4-9-7(5)8/h3-4,10H,2H2,1H3 |
InChI Key |
AFCDGMDDDZLUGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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